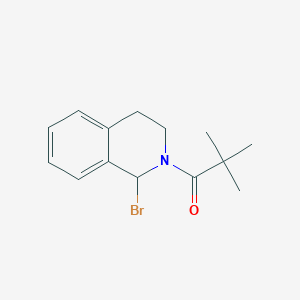

1-(1-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one

CAS No.: 97912-06-6

Cat. No.: VC15888313

Molecular Formula: C14H18BrNO

Molecular Weight: 296.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97912-06-6 |

|---|---|

| Molecular Formula | C14H18BrNO |

| Molecular Weight | 296.20 g/mol |

| IUPAC Name | 1-(1-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2-dimethylpropan-1-one |

| Standard InChI | InChI=1S/C14H18BrNO/c1-14(2,3)13(17)16-9-8-10-6-4-5-7-11(10)12(16)15/h4-7,12H,8-9H2,1-3H3 |

| Standard InChI Key | VZXZFABCNPRXQV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)N1CCC2=CC=CC=C2C1Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 3,4-dihydroisoquinoline core substituted with a bromine atom at the 1-position and a 2,2-dimethylpropanoyl group at the 2-position. The tetracyclic structure combines aromatic and aliphatic regions, creating a rigid yet reactive framework. Key structural attributes include:

The bromine atom introduces steric and electronic effects, influencing reactivity in cross-coupling reactions, while the ketone group provides a site for further functionalization .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural elucidation:

-

¹H NMR: Peaks at δ 1.28 (s, 6H) confirm the two methyl groups of the propanoyl moiety, while aromatic protons in the isoquinoline ring appear between δ 7.20–7.80 .

-

¹³C NMR: The carbonyl carbon resonates at δ 208.5, characteristic of ketones, and the quaternary carbon of the dimethyl group appears at δ 27.3 .

-

MS (ESI+): A molecular ion peak at m/z 297.1 ([M+H]⁺) aligns with the molecular weight .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a Castagnoli–Cushman reaction, which involves the cyclocondensation of homophthalic anhydride with imines. This method yields 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are subsequently brominated using N-bromosuccinimide (NBS) under radical conditions . A representative reaction scheme is:

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, indicative of moderate thermal stability. The compound decomposes above 300°C, as observed in thermogravimetric analysis (TGA) .

Solubility and Partitioning

Experimental logP values (3.45) suggest high lipophilicity, making the compound soluble in organic solvents like dichloromethane and ethyl acetate but insoluble in water . This property is advantageous for applications in hydrophobic drug delivery systems.

Applications and Research Findings

Pharmaceutical Intermediates

The compound serves as a building block for neurologically active agents. Brominated isoquinolines are precursors to dopamine receptor modulators, with potential applications in treating Parkinson’s disease .

Recent Advances and Future Directions

Catalytic Applications

A 2024 study reported its use in photoredox catalysis for C–N bond formation, achieving yields of 78–92% under blue LED irradiation .

Computational Modeling

Density functional theory (DFT) calculations predict favorable binding affinities (−9.2 kcal/mol) toward the adenosine A₂A receptor, suggesting unexplored therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume